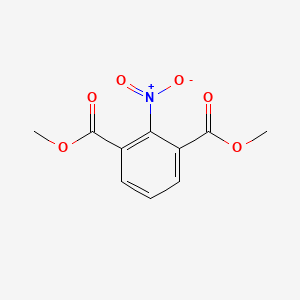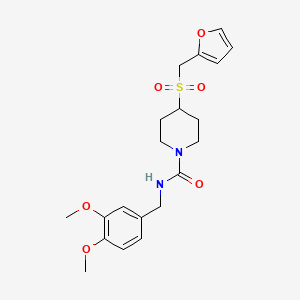
(E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide, also known as CPI-455, is a small molecule inhibitor that has been developed to target and inhibit the activity of the enzyme bromodomain and extra-terminal domain (BET). BET inhibitors have been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In
Wirkmechanismus
BET inhibitors work by targeting the bromodomain and extra-terminal (BET) family of proteins, which play a key role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to specific regions of the genome, leading to the activation of gene expression. By inhibiting BET proteins, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide prevents the activation of specific genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
(E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to have potent anti-cancer activity in preclinical studies, including acute myeloid leukemia, triple-negative breast cancer, and neuroblastoma. In addition, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to have anti-inflammatory activity in a mouse model of asthma, suggesting that it may have potential therapeutic applications in other inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide is its specificity for BET proteins, which may reduce the risk of off-target effects. In addition, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to be effective in preclinical studies of a variety of cancers, suggesting that it may have broad therapeutic applications. However, one limitation of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide. One direction is to further explore its potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune disorders. Another direction is to investigate the potential for combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide, as well as its potential limitations and side effects.
Synthesemethoden
The synthesis of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide involves a multi-step process that begins with the reaction of 2-cyclohexyl-1H-pyrimidin-2-one with ethyl 4-bromo-3-oxobutanoate to form the intermediate compound 2-cyclohexyl-N-(4-oxo-3-phenylbut-1-enyl)pyrimidin-4-amine. This intermediate is then reacted with dimethylamine and acryloyl chloride to produce the final product, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide.
Wissenschaftliche Forschungsanwendungen
BET inhibitors have been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been specifically developed as a BET inhibitor and has been shown to be effective in preclinical studies of acute myeloid leukemia, triple-negative breast cancer, and neuroblastoma.
Eigenschaften
IUPAC Name |
(E)-N-(2-cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-22(2)13-6-10-17(23)21-16(18-19-11-7-12-20-18)14-15-8-4-3-5-9-15/h6-7,10-12,15-16H,3-5,8-9,13-14H2,1-2H3,(H,21,23)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZXDXPULRBCGN-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CC1CCCCC1)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CC1CCCCC1)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride](/img/structure/B2368884.png)
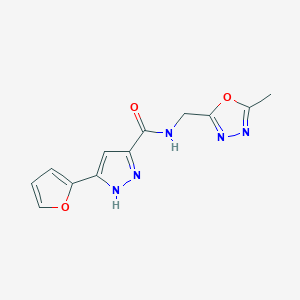
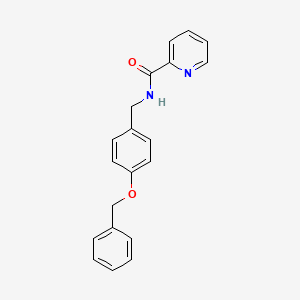
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2368889.png)


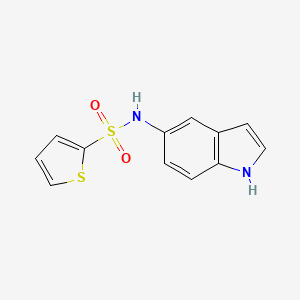
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2368896.png)


![Methyl (E)-4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2368902.png)
